Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Description
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate (CAS: 474943-68-5) is a structurally complex ammonium phosphate derivative characterized by an 18-carbon chain with stereospecific hydroxyl, acetamido, and phosphate groups. The compound features a (2S,3R,4E) configuration, critical for its biological and chemical interactions. Its ammonium counterion improves aqueous solubility, a property leveraged in pharmaceutical and biochemical applications .
Properties
IUPAC Name |
azanium;[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO6P.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26;/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26);1H3/b16-15+;/t19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNAXSSXIQXSCV-AQCNXKLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)C)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)C)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677044 | |
| Record name | Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-68-5 | |
| Record name | Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate typically involves multi-step organic reactionsThe final step involves the phosphorylation of the hydroxyl group to form the hydrogen phosphate ester . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of specific catalysts .
Chemical Reactions Analysis
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the double bond in the sphingoid base.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sphingolipids.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research focuses on its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Industry: It is used in the production of specialized lipids for various industrial applications .
Mechanism of Action
The mechanism of action of Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane curvature and stress, influencing cellular processes such as apoptosis and proliferation. It targets specific molecular pathways, including those involving phospholipases and sphingolipid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sphingosine 1-Phosphate (S1P)
Structural Similarities :
Key Differences :
- Functional Groups : S1P contains a primary amine at position 2, while the target compound substitutes this with an acetamido group (-NHCOCH₃). This modification likely reduces susceptibility to enzymatic deamination, enhancing stability .
- Biological Activity : S1P is a potent signaling molecule regulating immune cell trafficking and endothelial barrier function. The acetamido variant may exhibit altered receptor binding or antagonistic activity due to steric hindrance from the acetyl group .
(2S,3R,4E)-2-Amino-3-hydroxy(3-³H)-4-octadecen-1-yl Dihydrogen Phosphate
Structural Similarities :
Key Differences :
- Functional Groups: The amino group at position 2 in this compound contrasts with the acetamido group in the target molecule.
- Applications : The tritiated variant is primarily used in metabolic tracking, whereas the acetamido-ammonium derivative may serve as a stable synthetic analog for drug development .
Monoammonium Phosphate (MAP)
Structural Similarities :
- Both contain ammonium and phosphate ions.
Key Differences :
- Complexity: MAP (NH₄H₂PO₄) is a simple inorganic salt, while the target compound integrates a large hydrophobic alkyl chain.
- Hydrogen Storage Potential: MAP releases 97.28 kg/m³ of hydrogen via hydrolysis with catalysts (e.g., Pt/C), whereas the bulky organic chain in the target compound likely impedes efficient hydrogen release .
Comparative Data Table
| Compound | Molecular Weight | Solubility (Water) | Hydrogen Storage (kg/m³) | Biological Role | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | ~434.4* | Moderate | N/A | Synthetic S1P analog | Acetamido, Phosphate, Ammonium |
| S1P | 379.46 | High | N/A | Immune signaling | Amino, Phosphate |
| (2S,3R,4E)-2-Amino-3-hydroxy(³H) variant | 381.49 | Moderate | N/A | Metabolic tracer | Amino, Phosphate, Tritium |
| Monoammonium Phosphate (MAP) | 115.03 | High | 97.28 | Fertilizer, hydrogen storage | Ammonium, Phosphate |
*Estimated based on molecular formula.
Research Findings and Implications
- Stability: The acetamido group in the target compound enhances resistance to enzymatic degradation compared to S1P and its amino-substituted analogs, as seen in isotopic tracer studies .
- Catalytic Hydrolysis : While MAP releases hydrogen efficiently with Pt/C (17.28% yield), the target compound’s complex structure likely reduces hydrolysis rates, necessitating tailored catalysts .
- Stereochemical Specificity : The (2S,3R,4E) configuration enables selective binding to enzymes like HILDH, as demonstrated in crystallographic studies of related 4-HIL isomers .
Biological Activity
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate is a complex organic compound belonging to the sphingolipid family. Its molecular formula is with a molecular weight of approximately 438.5 g/mol. The compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with cellular membranes and signaling pathways. It modulates membrane curvature and stress, influencing critical cellular processes such as apoptosis and proliferation. The compound is known to target specific molecular pathways related to phospholipases and sphingolipid metabolism, which are essential for maintaining cellular homeostasis and signaling.
Cellular Studies
- Cell Membrane Interaction : Studies have shown that this compound can integrate into cell membranes, affecting their fluidity and permeability. This integration is crucial for its role in cell signaling and apoptosis regulation.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating sphingolipid-mediated signaling pathways.
Therapeutic Applications
- Cancer Treatment : Due to its ability to modulate apoptosis, this compound is being investigated for its potential use in cancer therapy, particularly in targeting resistant cancer cell lines.
- Metabolic Disorders : The compound's role in sphingolipid metabolism suggests potential applications in treating diseases related to lipid metabolism disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Apoptosis in Cancer Cells | Demonstrated that the compound induces apoptosis through sphingomyelinase activation. |
| Study 2 | Membrane Dynamics | Found that the compound alters membrane properties, enhancing drug delivery efficiency in targeted therapies. |
| Study 3 | Lipid Metabolism Disorders | Reported improvements in metabolic profiles in models of sphingolipid-related disorders upon treatment with the compound. |
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other sphingolipids:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Sphingosine | (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol | Lacks acetamido group; different biological activities. |
| Sphinganine | (2S,3R)-2-amino-1,3-dihydroxyalkane | Saturated precursor; distinct metabolic pathways. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
